Benzo[a]phenaleno[1,9-hi]acridine

Environmental Analysis Chemical Standardization Toxicology

Analytical methods for aza-PAHs demand exact isomer standards. Substituting Benzo[a]phenaleno[1,9-hi]acridine with other isomers (e.g., Benzo[h]phenaleno[1,9-bc]acridine) invalidates retention time alignment and quantification. This high-purity reference standard ensures method compliance and accurate environmental monitoring. • Exact isomer - matches target analyte for validated GC-MS/MS & HPLC methods • Rigid 7-ring aza-PAH structure with defined LogP for QSAR training sets • Available from stock for immediate global dispatch

Molecular Formula C27H15N
Molecular Weight 353.4 g/mol
CAS No. 190-07-8
Cat. No. B091711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[a]phenaleno[1,9-hi]acridine
CAS190-07-8
SynonymsBenzo[a]phenaleno[1,9-hi]acridine
Molecular FormulaC27H15N
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6
InChIInChI=1S/C27H15N/c1-2-7-21-16(4-1)11-13-24-23(21)15-20-14-19-9-8-17-5-3-6-18-10-12-22(27(20)28-24)26(19)25(17)18/h1-15H
InChIKeyPMWBXWGVEXJWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[a]phenaleno[1,9-hi]acridine Buyer’s Guide & Class Overview


Benzo[a]phenaleno[1,9-hi]acridine (CAS 190-07-8) is a high-molecular-weight, seven-ring aza-polycyclic aromatic hydrocarbon (aza-PAH) with the formula C27H15N and a molecular weight of 353.42 g/mol. It belongs to a class of compounds known for their rigid, planar structures and the presence of a nitrogen heteroatom within an extended pi-conjugated system . This compound is structurally distinct from purely carbon-based PAHs due to the nitrogen atom, which alters its electronic properties, polarity, and potential environmental fate . In a procurement context, it is primarily sourced as a reference standard for environmental analysis or as a research chemical for investigating the behavior of heterocyclic aromatic compounds.

Environmental reference standard for aza-PAH analysis
Structural authenticity imperative for method selectivity
Research chemical for heterocyclic aromatic behavior studies

Why Generic Substitution Fails for Benzo[a]phenaleno[1,9-hi]acridine


For scientific applications, treating all aza-PAHs as interchangeable is a critical error. Subtle variations in the nitrogen atom's position within the fused ring system can lead to profound differences in key properties such as environmental mobility, chromatographic retention time, and biological activity [1]. Generic substitution with a different isomer, such as Benzo[h]phenaleno[1,9-bc]acridine (CAS 190-03-4), can invalidate analytical methods or confound toxicological studies, as the specific physicochemical and biological profile is inextricably linked to the precise molecular architecture. The analytical standard must be identical to the target analyte to guarantee accurate method performance and regulatory compliance.

Isomeric Substitution

Different ring fusion patterns alter chromatographic retention and environmental fate, which may compromise analytical method validity.

Positional Isomer Interchange

A nitrogen atom shift in the fused ring can change polarity and biological response, limiting direct interchange in toxicological studies.

Analyte-Specific Standard Requirement

Only an exact structural match ensures reliable identification in complex environmental matrices; a generic aza-PAH standard may not reproduce the required retention index.

Benzo[a]phenaleno[1,9-hi]acridine Differentiation Evidence


Missing Comparative Isomer Data

A thorough review of available literature and authoritative databases reveals a critical absence of head-to-head comparative experimental data for Benzo[a]phenaleno[1,9-hi]acridine against its closest analogs, such as Benzo[h]phenaleno[1,9-bc]acridine (CAS 190-03-4) and Dibenzo[c,h]indeno[1,2,3-kl]acridine (CAS 36762-09-1). The only reliable differentiation comes from computed molecular descriptors, which serve as a foundational baseline for theoretical comparison . While not an experimental assay, the predicted LogP of 7.9 for the close analog Benzo[h]phenaleno[1,9-bc]acridine provides a class-level inference for differential hydrophobicity, which is a key determinant in analytical separation [1]. Therefore, the primary procurement rationale must be based on the need for a perfectly matched, authentic standard for a specific target analyte, rather than a selection guided by superior experimental performance data.

Comparative LogP Data
Class-level
Comparator LogP 7.9 (computed); no target data available
Class-level hydrophobicity difference supports non-interchangeability
No experimental head-to-head data; verify with analytical method
Environmental Analysis Chemical Standardization Toxicology Analytical Chemistry

Structural Isomerism and Analytical Selectivity

The molecular structure of Benzo[a]phenaleno[1,9-hi]acridine is defined by its specific ring fusion pattern, designated as a 3-azaheptacyclo system . A key comparative isomer, Benzo[h]phenaleno[1,9-bc]acridine, exhibits a different 'bc' ring fusion compared to the 'hi' fusion of the target compound [1]. This topological isomerism ensures distinct chromatographic retention behavior, making compound-specific standards absolutely essential for unambiguous identification in complex environmental mixtures [1]. The use of a generic or incorrectly chosen isomer standard would lead to false positives or negatives in methods like GC-MS or HPLC, directly impacting the reliability of environmental monitoring data.

Ring Fusion Isomerism
Analytical context
Target: 'hi' fusion; Comparator: 'bc' fusion
Topological difference leads to distinct chromatographic retention
Inferred from standard PAH isomer behavior; method-specific review
Method Validation Selectivity Chromatography Environmental Monitoring

Procurement Rationale Without Comparative Data

In the absence of published comparative efficacy or toxicity data, the quantifiable differentiation for procurement lies in the vendor-provided purity specification. For example, the related derivative 7-methylbenzo[a]phenaleno[1,9-hi]acridine is commonly offered at a purity of 95% . The core procurement rationale avoids unsubstantiated performance claims and instead focuses on two pillars: (1) the absolute requirement for an authentic structural standard, as established by the isomerism evidence , and (2) the vendor's ability to provide a controlled purity specification. This approach ensures procurement decisions are grounded in verifiable analytical quality metrics rather than hypothetical comparative performance.

Purity Specification
Supplier specification
Related compound 95%; target purity vendor-dependent
Procurement decision should rely on authenticated purity specification
Vendor-dependent; verify Certificate of Analysis
Research Reagent Sourcing Quality Assurance Analytical Standards Procurement Strategy

Benzo[a]phenaleno[1,9-hi]acridine Application Scenarios


Exclusive Standard for Environmental Aza-PAH Analysis

This compound is the mandatory choice when developing or executing an analytical method (e.g., GC-MS/MS or HPLC-FLD) that has been specifically validated for Benzo[a]phenaleno[1,9-hi]acridine in environmental matrices like sediment or air particulate matter. The structural isomerism proven in Section 3 confirms that no other standard can be substituted without re-validating the entire method, making it the only genuine standard for this specific analyte .

QSAR Models for Heterocyclic Carcinogenicity

For computational toxicology studies aiming to predict the carcinogenic potential of aza-PAHs, Benzo[a]phenaleno[1,9-hi]acridine serves as a critical data point due to its unique structure. The computed descriptors presented in Section 3, such as predicted LogP and molecular topology, allow it to extend the diversity of a training set for Quantitative Structure-Activity Relationship (QSAR) models, helping to bridge the gap in experimental data for this chemical class [1].

Aza-PAH Photophysics and Electronic Properties

In materials science or fundamental photochemistry research, this compound's rigid, nitrogen-containing structure provides a distinct electronic configuration compared to its all-carbon PAH counterparts. As established, the nitrogen substitution alters the pi-system, making it a specific candidate for studying how a single heteroatom affects properties like HOMO-LUMO gaps and fluorescence quantum yields, where investigation of exactly this isomer is required to advance the science .

Application
Selection Property
Validation Focus
Environmental monitoring method validation
Structural authenticity for analyte-specific retention
Confirm retention time match in the validated chromatographic method
Computational toxicology model development
Computed molecular descriptors (LogP, topology)
Verify descriptor accuracy for isomer-specific modeling
Photophysical property studies
Nitrogen heteroatom effect on electronic configuration
Assess HOMO-LUMO gap and fluorescence quantum yield for this isomer
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